2-Oxo-3-phenyloxolane-3-carboxylic acid
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Overview
Description
2-Oxo-3-phenyloxolane-3-carboxylic acid is a chemical compound with a unique structure that includes an oxolane ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with glyoxylic acid in the presence of a catalyst to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-3-phenyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Similar structure with a pyrrolidine ring instead of an oxolane ring.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a pyrrole ring and a phenylamide group.
Uniqueness
2-Oxo-3-phenyloxolane-3-carboxylic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
19340-59-1 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-oxo-3-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)11(6-7-15-10(11)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
InChI Key |
OTTUTEPQQUSVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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